molecular formula C14H15N3O B2862405 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide CAS No. 2380171-56-0

5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No. B2862405
CAS RN: 2380171-56-0
M. Wt: 241.294
InChI Key: RCEYZPLOYHFZKV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, also known as DMMP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. DMMP is a pyrimidine derivative with a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is not yet fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has also been found to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has also been found to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is also readily available and easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide. One area of interest is the development of novel 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide derivatives with improved anti-cancer and anti-inflammatory activity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, which can help to optimize its therapeutic potential. Additionally, the use of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide in combination with other drugs or therapies is an area that warrants further exploration.

Synthesis Methods

5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step reaction sequence involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent reaction with cyanogen bromide. The final product is obtained through the reaction of the resulting intermediate with ammonia.

Scientific Research Applications

5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

5,6-dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-6-4-5-7-12(9)17-14(18)13-10(2)11(3)15-8-16-13/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEYZPLOYHFZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide

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